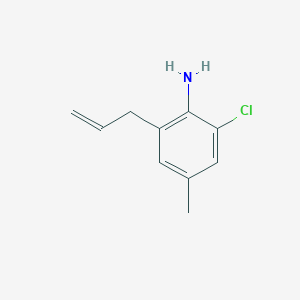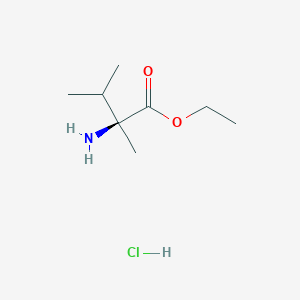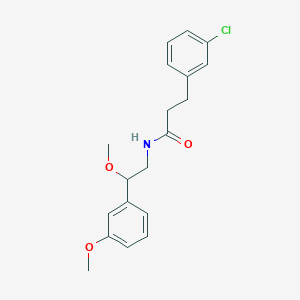
2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione” is a complex organic molecule. It contains a bromopropynyl group, which is a type of alkynyl group that contains a bromine atom . This suggests that the compound might be used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with bromopropynyl groups are often used in organic syntheses . They can participate in various reactions, including coupling reactions and substitutions .Chemical Reactions Analysis
Bromopropynyl compounds are known to be highly reactive . They can participate in various types of chemical reactions, including coupling reactions and substitutions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Isoindoline-1,3-dione derivatives, including those structurally related to "2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione," have been extensively studied for their synthesis methods and structural characteristics. For instance, the synthesis and ring-opening polymerization of alkyne-functionalized glycolide towards biocompatible amphiphilic graft copolymers have been explored. This work demonstrates the versatility of isoindoline-1,3-dione derivatives in creating materials with potential applications in biomedical fields (Coumes et al., 2013).
Antimicrobial Applications
Research on isoindoline-1,3-dione derivatives has also shown promising antimicrobial properties. Studies have characterized the structure and antimicrobial activities of specific isoindoline-1,3-diones, highlighting their potential as leads for developing new antimicrobial agents (Ghabbour & Qabeel, 2016). Another study explored the synthesis, characterization, and antimicrobial screening of 1,3-dione and its metal complexes, further emphasizing the antimicrobial potential of these compounds (Sampal et al., 2018).
Green Chemistry and Catalysis
The development of greener synthetic methods for isoindoline-1,3-dione derivatives is another area of focus. One study presented an efficient green catalytic system for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash. This approach highlights the environmental benefits of using bio-waste as a catalyst in organic synthesis, offering an alternative method for bio-waste management and avoiding the use of harmful reagents (Journal et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromoprop-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBFOSRHYIGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

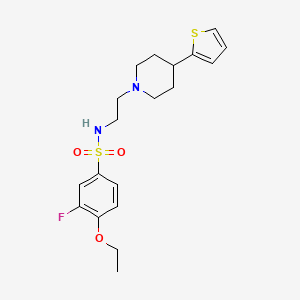
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
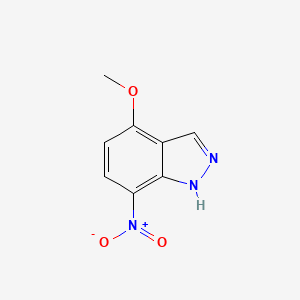

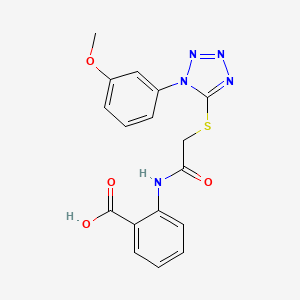
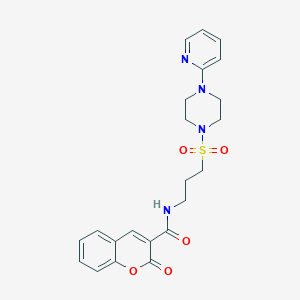
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
